2-N-Propyl Pramipexole

Description

Contextualization within Dopaminergic Ligand Research Frameworks

The study of dopaminergic ligands is a cornerstone of neuropharmacology, aimed at developing compounds that can modulate the dopamine (B1211576) system to treat a variety of neurological and psychiatric disorders. Within this framework, significant attention has been given to the D2-like receptor subfamily, which includes the D2, D3, and D4 subtypes. wikipedia.org Pramipexole (B1678040), a non-ergoline aminobenzothiazole derivative, emerged as a compound of high interest due to its unique receptor binding profile. rdd.edu.iq It acts as a potent agonist with a notable preference for the D3 receptor subtype over the D2 and D4 subtypes. nih.govplos.org This D3-preferring characteristic is believed to be crucial for its therapeutic effects. rdd.edu.iq

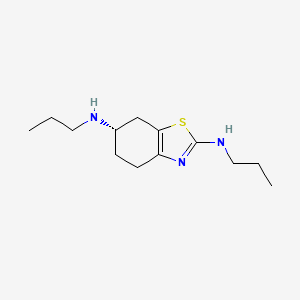

2-N-Propyl Pramipexole, known chemically as (6S)-N2,N6-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, is a close structural analogue of Pramipexole. ontosight.ai It is distinguished by the presence of a second propyl group on the amino group at the 2-position of the benzothiazole (B30560) ring system. tsijournals.com This compound is primarily recognized in the literature as "Pramipexole EP Impurity B," a process-related impurity that can form during the synthesis of Pramipexole. ontosight.ai While its structural similarity to Pramipexole suggests potential dopaminergic activity, its pharmacological profile remains largely uncharacterized in academic research. ontosight.ai Therefore, its context in dopaminergic ligand research is almost entirely defined by its relationship to its parent compound, Pramipexole, and its role in the quality control of this important pharmaceutical agent.

Significance of this compound as a Preclinical Research Tool in Neuropharmacology

The utility of a compound as a preclinical research tool hinges on its ability to selectively interact with a biological target, thereby allowing investigators to probe the functions of that target. Pramipexole itself is a widely used tool in neuropharmacology to explore the role of D3 receptors in various physiological and pathological processes. wikipedia.org

In stark contrast, this compound has not been adopted as a preclinical research tool and its significance in this area is negligible. The scientific literature lacks studies detailing its specific binding affinities, functional activities, or in-vivo effects. Its primary role in a research context is that of a reference standard. Chemical suppliers offer synthesized this compound for the specific purpose of allowing pharmaceutical manufacturers to detect and quantify it as an impurity in Pramipexole active pharmaceutical ingredient (API) and finished drug products. daicelpharmastandards.com This ensures that batches of Pramipexole meet the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). ontosight.ai

Historical Trajectories of Academic Inquiry into Pramipexole Analogues

The academic and industrial inquiry into Pramipexole analogues has followed several distinct paths. The initial trajectory focused on developing non-ergoline dopamine agonists to improve upon older ergoline-based drugs, which were associated with certain side effects. wikipedia.org This line of research led to the synthesis and characterization of Pramipexole, which was first disclosed in the late 1980s and approved for medical use in 1997. tsijournals.comwikipedia.org

A second trajectory involves the investigation of other closely related analogues to explore their unique therapeutic potentials. A prominent example is Dexpramipexole, the (R)-enantiomer of Pramipexole. While Pramipexole is a potent dopamine agonist, Dexpramipexole has a much lower affinity for dopamine receptors and has been investigated for its neuroprotective properties, independent of dopaminergic activity. google.com

A third, more process-oriented, trajectory of inquiry focuses on the identification and synthesis of impurities that arise during the manufacturing of Pramipexole. rdd.edu.iqtsijournals.com It is within this context that this compound becomes relevant. Synthetic routes for Pramipexole often start from (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole and involve the addition of a propyl group. google.comresearchgate.net Over-alkylation or side reactions during this process can lead to the formation of dipropylated products, such as this compound. rdd.edu.iqtsijournals.com Academic and industrial studies have focused on synthesizing this and other impurities to develop analytical methods for their detection and control, ensuring the safety and consistency of the final drug product. tsijournals.commdpi.com

Chemical Properties and Receptor Affinity Data

The following tables provide chemical property information for this compound and comparative receptor binding data for its parent compound, Pramipexole.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

| Synonyms | N-Propylpramipexole, Pramipexole EP Impurity B ontosight.ai |

| Molecular Formula | C₁₃H₂₃N₃S |

| Molecular Weight | 253.41 g/mol |

Table 2: Receptor Binding Affinities (Ki, nM) of Pramipexole Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity. Data is for the parent compound, Pramipexole, as specific pharmacological data for this compound is not available in the cited literature.

| Compound | Dopamine D₂L | Dopamine D₂S | Dopamine D₃ | Dopamine D₄ |

|---|---|---|---|---|

| Pramipexole | 3.9 researcher.life | 3.3 researcher.life | 0.5 researcher.life | 5.1 researcher.life |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHVRDSQVRQBFT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154459 | |

| Record name | N-Propylpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-83-7 | |

| Record name | N-Propylpramipexole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLPRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 N Propyl Pramipexole

Strategic Approaches for the Introduction of the N-Propyl Moiety

The addition of the N-propyl group to the pramipexole (B1678040) scaffold is a critical step in its synthesis. Various methods have been developed to achieve this transformation, each with its own set of advantages and challenges.

Reductive Alkylation Protocols

Reductive amination represents a common approach for the synthesis of pramipexole. google.comrdd.edu.iq This method typically involves the reaction of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050) with propanal (propionaldehyde) to form an intermediate imine or Schiff's base. google.comrdd.edu.iqgoogle.com This intermediate is then reduced to the final product. rdd.edu.iq

A variety of reducing agents can be employed in this step. Sodium borohydride (B1222165) and sodium cyanoborohydride are frequently used. rdd.edu.iqgoogle.comnih.gov For instance, one described method involves the use of sodium cyanoborohydride in the presence of acetic acid and dichloromethane. nih.gov Another protocol utilizes sodium borohydride in a mixture of methanol (B129727) and water, with the addition of glacial acetic acid. newdrugapprovals.org However, it has been noted that the use of propionaldehyde (B47417) and sodium borohydride in dimethylformamide can result in low yields, making it less suitable for large-scale synthesis. google.com The use of certain hydride reducing agents can also present safety and toxicity concerns for industrial-scale production. google.com

Acylation and Subsequent Reduction Pathways

An alternative two-step method involves the acylation of the precursor diamine followed by reduction. epo.orggoogle.com In this pathway, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is first reacted with propionic anhydride (B1165640) to form the amide intermediate, 2-amino-6-propanoylamino-4,5,6,7-tetrahydrobenzothiazole. google.comgoogle.com

The subsequent reduction of this amide intermediate yields pramipexole. google.comgoogle.com Borane has been used as the reducing agent in this step, reportedly providing the final product in a 65% yield. newdrugapprovals.orgnewdrugapprovals.org Diborane is another reducing agent that has been employed for this transformation. google.com A specific example of this reduction involves the use of iodine and sodium borohydride in tetrahydrofuran (B95107) (THF). newdrugapprovals.org While effective, this method involves the use of potentially hazardous reagents like borane, which can be a drawback for large-scale manufacturing. google.comnewdrugapprovals.orgnewdrugapprovals.org

Direct Alkylation Methods, including n-Propyl Tosylate Alkylation

Direct alkylation of the diamine precursor presents a more streamlined, one-step approach to pramipexole synthesis. newdrugapprovals.orgnewdrugapprovals.org This method avoids the use of dangerous reducing agents like borane. newdrugapprovals.orgnewdrugapprovals.org A key reagent in this approach is n-propyl tosylate (n-propyl p-toluenesulfonate), which has been shown to be an effective alkylating agent for this transformation. google.comnewdrugapprovals.orgnewdrugapprovals.orgquickcompany.inscience24.com The reaction can be carried out in a solvent such as N,N-dimethylformamide. google.com

Other alkylating agents can also be used, such as propyl halides (e.g., n-propyl bromide or n-propyl chloride) and propyl mesylate. google.comquickcompany.in When n-propyl bromide is used in N-methylpyrrolidone, the resulting pramipexole hydrobromide salt precipitates from the reaction mixture. google.com Similarly, using n-propyl chloride as the alkylating agent can yield pramipexole hydrochloride. google.com

Table 1: Comparison of Synthetic Strategies for N-Propylation

| Method | Reagents | Key Intermediates | Reported Yield | Notes |

|---|---|---|---|---|

| Reductive Alkylation | Propanal, Sodium Borohydride/Cyanoborohydride | Imine/Schiff's Base | Low yield reported in some cases google.com | Can have safety concerns with some reducing agents. google.com |

| Acylation and Reduction | Propionic Anhydride, Borane/Diborane | 2-amino-6-propanoylamino-4,5,6,7-tetrahydrobenzothiazole | 65% newdrugapprovals.orgnewdrugapprovals.org | Avoids direct handling of alkylating agents but uses hazardous reducing agents. google.comnewdrugapprovals.orgnewdrugapprovals.org |

| Direct Alkylation | n-Propyl Tosylate, Propyl Halides | None | Similar to acylation-reduction newdrugapprovals.orgnewdrugapprovals.org | More economical and safer one-step process. newdrugapprovals.orgnewdrugapprovals.org |

| Fukuyama Alkylation | 2-Nitrobenzenesulfonyl Chloride, Propyl Bromide | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide | >50% over four steps researchgate.netacs.orglookchem.com | Multi-step but scalable and preserves optical purity. researchgate.netacs.orglookchem.com |

Stereoselective Synthesis of 2-N-Propyl Pramipexole Enantiomers

The biological activity of pramipexole is stereospecific, with the (S)-enantiomer being the active form. Therefore, obtaining the desired enantiomer in high purity is a crucial aspect of its synthesis.

Enantioselective Reductive Amination Techniques and Their Limitations

Enantioselective reductive amination is a potential route to directly synthesize the desired enantiomer of pramipexole. This can be approached by using a chiral amine as a reactant. For instance, S(-)-2-hydroxypropylamine can be used in an indirect reductive amination process. google.com This reaction would produce an intermediate, 2'-hydroxypramipexole, which would then require dehydroxylation to yield the final product. google.com

Imine reductases (IREDs) are enzymes that can catalyze the stereoselective reduction of imines, offering a biocatalytic approach to chiral amine synthesis. nih.gov While these enzymes have been applied to the synthesis of various chiral amines, their application and limitations for the specific synthesis of pramipexole enantiomers require further investigation. nih.gov

A chemoenzymatic method has been developed for the synthesis of key chiral synthons for both (S)- and (R)-pramipexole. mdpi.com This involves the enantioselective reduction of a ketone precursor catalyzed by Saccharomyces cerevisiae (baker's yeast) to produce the (R)-alcohol with high enantiomeric excess. mdpi.comresearchgate.net The (S)-alcohol can then be obtained via a Mitsunobu reaction, although this step can be challenging. mdpi.com

Optical Resolution Methods Utilizing Chiral Acids (e.g., L-(+)-Tartaric Acid)

A common and established method for obtaining the enantiomerically pure form of pramipexole is through the optical resolution of a racemic mixture. This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral acid. google.commdpi.com

L-(+)-tartaric acid is a widely used resolving agent for this purpose. epo.orggoogle.comquickcompany.inwipo.inthsppharma.com The process can be applied to either the racemic pramipexole itself or to its precursor, racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. epo.orggoogle.comquickcompany.in When resolving the diamino precursor, the separated enantiomer is then converted to the desired pramipexole enantiomer through a two-step propylation process involving acylation and reduction. epo.orggoogle.com

The resolution of racemic pramipexole can be performed by treating its monovalent salt, such as the monohydrochloride, with L-(+)-tartaric acid to form a diastereomeric mixed salt. wipo.int Fractional crystallization then allows for the separation of the desired diastereomer, which can be treated with a base to liberate the optically enriched pramipexole isomer. wipo.int However, achieving high optical purity may require several recrystallizations. google.com It has also been observed that in some solvents, a hemitartrate salt may form, which does not lead to effective resolution. google.com

Table 2: Enantiomeric Resolution and Synthesis Data

| Method | Chiral Agent/Catalyst | Substrate | Key Outcome/Limitation |

|---|---|---|---|

| Enantioselective Reductive Amination | S(-)-2-hydroxypropylamine | Ketone precursor | Indirect route requiring further dehydroxylation. google.com |

| Chemoenzymatic Reduction | Saccharomyces cerevisiae | Ketone precursor | Yields (R)-alcohol with >98% ee; (S)-alcohol requires further steps. mdpi.com |

| Optical Resolution | L-(+)-Tartaric Acid | Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Separation of precursor enantiomers followed by propylation. epo.orggoogle.com |

| Optical Resolution | L-(+)-Tartaric Acid | Racemic Pramipexole Monohydrochloride | Formation and fractional crystallization of diastereomeric salts. wipo.int Multiple recrystallizations may be needed. google.com |

Chemoenzymatic Synthesis of Key Chiral Intermediates

A significant advancement in producing enantiomerically pure pramipexole lies in chemoenzymatic methods, which utilize enzymes for highly selective transformations. A key strategy involves the synthesis of the chiral synthons (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.com These intermediates are crucial for preparing (S)-pramipexole and its enantiomer, dexpramipexole. mdpi.com

The process begins with a racemic mixture of the alcohol, which undergoes two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase (B570770) type A (CAL-A). mdpi.com Through careful optimization of reaction conditions, particularly the solvent system, this enzymatic kinetic resolution effectively separates the enantiomers. Using a 4:1 v/v mixture of acetone (B3395972) and n-hexane, the (R)-alcohol and (S)-alcohol were obtained in high enantiomeric excess (ee). mdpi.com This chemoenzymatic approach provides both enantiomers in good yields from the same racemic starting material, a notable improvement over methods that yield only one enantiomer or require complex inversion steps. mdpi.com

Another chemoenzymatic approach uses Saccharomyces cerevisiae (baker's yeast) for the asymmetric reduction of a prochiral bicyclic ketone precursor. researchgate.net This bioreduction is a critical step for introducing the required chirality, leading to an enantiopure alcohol that serves as a synthon for (S)-pramipexole. researchgate.net

Table 1: Chemoenzymatic Resolution of rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide

| Enantiomer | Catalyst | Yield | Enantiomeric Excess (ee) | Source |

| (R)-alcohol | Candida antarctica lipase A | 30% | >98% | mdpi.com |

| (S)-alcohol | Candida antarctica lipase A | 31% | >99% | mdpi.com |

Asymmetric Synthetic Processes for Enantiomeric Purity

Achieving the high enantiomeric purity required for the therapeutically active (S)-isomer of pramipexole is a central challenge in its synthesis. mdpi.com Asymmetric synthetic processes are therefore critical.

One common industrial method for achieving enantiomeric purity is the resolution of a racemic mixture of a key intermediate, such as rac-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This is typically accomplished through the formation of diastereomeric salts using a chiral acid, like L-tartaric acid. Subsequent recrystallization of the desired diastereomeric salt allows for the isolation of the (S)-enantiomer with an enantiomeric excess of 99% or higher.

The chemoenzymatic methods described previously represent a powerful form of asymmetric synthesis. mdpi.com The kinetic resolution catalyzed by CAL-A, for instance, selectively acylates one enantiomer, allowing for the separation of the highly enantiopure (S)- and (R)-alcohols. mdpi.com The optical purity of the final compound is a crucial parameter, as the two enantiomers possess different biological activities. mdpi.com While methods like preparative chiral high-performance liquid chromatography (HPLC) can also be used for purification, they are often less scalable than chemical or enzymatic resolution techniques. mdpi.com

Advanced Synthetic Protocols for this compound Production

Application of the Fukuyama Alkylation Protocol

A highly efficient and scalable process for the synthesis of pramipexole has been developed utilizing the Fukuyama alkylation protocol. researchgate.netlookchem.comacs.org This method offers excellent control over the selective mono-N-propylation of the primary amine and preserves the enantiomeric integrity of the chiral center. researchgate.netlookchem.com

The synthesis involves a multi-step sequence:

Protection: The crucial intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is first reacted with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide, (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide. researchgate.netlookchem.comnewdrugapprovals.org This "nosyl" group activates the amine for alkylation and prevents undesired side reactions.

Alkylation: The protected intermediate is then subjected to monoalkylation. The Fukuyama protocol typically uses an alkyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). newdrugapprovals.org This step yields (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide. researchgate.netlookchem.com

Deprotection: The final step is the removal of the 2-nitrobenzenesulfonyl protecting group. This is achieved through thiolysis, for example, by using thioglycolic acid and a base. This step yields the pramipexole free base. researchgate.netlookchem.com

Table 2: Key Intermediates in the Fukuyama Alkylation for Pramipexole Synthesis

| Step | Starting Material | Reagents | Product | Source |

| 1. Protection | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | 2-nitrobenzenesulfonyl chloride | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | researchgate.net, lookchem.com |

| 2. Alkylation | Nosyl-protected diamine | Propyl bromide, K₂CO₃ | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide | researchgate.net, lookchem.com |

| 3. Deprotection | N-propylated sulfonamide | Thioglycolic acid, base | (S)-Pramipexole | researchgate.net, lookchem.com, |

Synthesis of Specific Pramipexole Derivatives and Structural Analogs

The synthetic flexibility of the benzothiazole (B30560) scaffold allows for the creation of various derivatives and analogs. The most notable analog is dexpramipexole, the (R)-enantiomer of pramipexole. mdpi.comnih.gov It can be synthesized using similar chemoenzymatic or resolution strategies to isolate the (R)-intermediate. mdpi.com

Other derivatives have been synthesized to explore different biological activities. For instance, a series of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides were prepared by reacting 5,6-R-benzo[d]thiazole-2-amines with 5-arylfuran-2,3-diones. rdd.edu.iq These structural modifications explore the impact of different substituents on the benzothiazole ring. rdd.edu.iq

Furthermore, cycloaddition reactions have been employed to create precursors for pramipexole and its derivatives. A study detailed the [4 + 2] cycloaddition of 4-alkenyl-2-aminothiazoles with nitroalkenes, which provides a formal synthesis of pramipexole and allows access to other analogs by varying the substituents on the thiazole (B1198619) and nitroalkene reactants. acs.org

Formation of Schiff Base Ligands Incorporating the Pramipexole Scaffold

The pramipexole molecule can serve as a scaffold for creating more complex structures, such as Schiff base ligands. These are typically formed through the condensation reaction between the primary amino group of a compound and a carbonyl compound, such as an aldehyde or ketone. seejph.com

Novel Schiff base ligands have been synthesized by reacting pramipexole with aldehydes like Vanillin or o-Vanillin (2-hydroxy-3-methoxy benzaldehyde) in a solvent like methanol, often with a catalytic amount of base such as triethylamine. derpharmachemica.comseejph.com The reaction mixture is typically refluxed for several hours to yield the corresponding Schiff base. derpharmachemica.comseejph.com These bidentate ligands, which can coordinate to metal ions through the azomethine nitrogen and another donor atom (like a phenolic oxygen), have been used to synthesize various metal complexes with Cu(II) and Ru(II). derpharmachemica.comseejph.com The formation of these complexes is confirmed using techniques like IR and NMR spectroscopy. derpharmachemica.com The study of such metal complexes is driven by their potential applications in catalysis and materials science. seejph.com

Challenges and Innovations in Controlling Alkylation and Maintaining Enantiomeric Purity

A primary challenge in the synthesis of this compound is the selective alkylation of the C6-amino group without affecting the C2-amino group or causing over-alkylation. Early synthetic routes, which often involved direct propylation of the diamine intermediate, suffered from the formation of side products and low yields. rdd.edu.iq Controlling the reaction to achieve mono-propylation is difficult and can lead to complex purification procedures.

Another significant challenge is maintaining the enantiomeric purity throughout the synthesis. researchgate.net Any step that involves harsh conditions or basic reagents carries a risk of racemization at the stereogenic C6 center. Preserving the stereochemistry is critical, as the (S)- and (R)-enantiomers have distinct biological profiles. mdpi.comgoogleapis.com

Innovations in synthetic methodology have been developed to overcome these challenges. The application of the Fukuyama alkylation protocol is a prime example of such an innovation. researchgate.netlookchem.com By temporarily protecting the amine with a 2-nitrobenzenesulfonyl (nosyl) group, the synthesis achieves highly selective mono-N-alkylation. researchgate.netresearchgate.netlookchem.com The mild conditions used for both the alkylation and the subsequent deprotection step ensure that the high optical purity of the starting material is preserved in the final product. researchgate.netlookchem.com This scalable process represents a significant improvement over older methods by offering high conversion rates, easier purification, and robust control over stereochemistry. lookchem.com

Synthetic Routes for Degradation Products and Impurities

The synthesis of impurities and degradation products related to pramipexole is crucial for the quality control of the active pharmaceutical ingredient (API) and its finished dosage forms. datapdf.com These synthesized compounds serve as reference standards for analytical method development and validation, ensuring the safety and efficacy of the drug by monitoring and controlling their presence. patsnap.com Research has led to the development of specific synthetic pathways for various known impurities, including those arising from the manufacturing process, degradation, or drug-excipient interactions. datapdf.commdpi.com

Pramipexole Impurity B (this compound)

A specific synthetic method for Pramipexole Impurity B, also known as this compound, has been developed to provide a reference substance for quality control. patsnap.com The process involves a two-step synthesis starting from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. patsnap.com The first step is an acylation reaction, followed by a reduction to yield the final impurity. patsnap.com This route is noted for its simplicity and ease of operation. patsnap.com

Interactive Table 1: Synthesis of Pramipexole Impurity B

| Starting Material | Key Reagents | Reaction Steps | Final Product |

|---|---|---|---|

| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Propionic anhydride, Pyridine (B92270), DMAP | Step 1 (Acylation): The starting material is reacted with propionic anhydride in an organic solvent like 1,4-dioxane (B91453) with pyridine and DMAP. The mixture is refluxed for approximately 2 hours to form (S)-N,N'-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)dipropanamide. patsnap.com | (S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine (Pramipexole Impurity B) patsnap.comchemicalbook.com |

Drug-Excipient Interaction Degradant

During stability studies of pramipexole extended-release tablets, a degradation impurity was identified and subsequently synthesized to confirm its structure. mdpi.com The impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was found to form due to an interaction between the drug substance and formaldehyde (B43269), which can be released from excipients like hypromellose (HPMC). mdpi.com A straightforward synthetic method was developed to prepare this specific degradant. mdpi.com

Interactive Table 2: Synthesis of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

| Starting Material | Key Reagents | Reaction Steps | Final Product |

|---|

Other Process-Related and Degradation Impurities

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been instrumental in identifying potential degradation products. asianpubs.orgnih.gov For instance, oxidative stress conditions have been shown to produce N-oxide and S-oxide forms of pramipexole. asianpubs.org Furthermore, synthetic routes for other process-related impurities have been reported in the literature to support analytical efforts. datapdf.com

Interactive Table 3: Research Findings on the Synthesis of Other Pramipexole-Related Impurities

| Impurity | Synthetic Precursor/Starting Material | Key Synthetic Strategy | Research Finding |

|---|---|---|---|

| Impurity 1 | 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone | Nucleophilic reaction with propylamine. datapdf.com | The synthesis was achieved after an initial attempt to prepare it via degradation and isolation failed. datapdf.com |

| Impurity 2 | 2-amino-6-nitro-5,6-dihydrobenzothiazol-7(4H)-one | Catalytic hydrogenation using Pd/C to reduce the nitro group. datapdf.com | The product, 2,6-Diamino-5,6-dihydrobenzothiazol-7(4H)-one, was obtained and used in subsequent steps without further purification. datapdf.com |

| Impurity 3 | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | A multi-step synthesis involving selective propionylation and a Mitsunobu reaction. datapdf.com | An initial, more direct synthetic route proved unsuccessful, necessitating the development of an adjusted, more complex pathway to obtain the target impurity. datapdf.com |

| N-Oxide and S-Oxide Impurities | Pramipexole | Forced degradation using an oxidizing agent (e.g., H2O2). asianpubs.org | These impurities were identified via LC-MS during forced degradation studies designed to establish the stability-indicating nature of analytical methods. asianpubs.org |

Molecular Interactions and Receptor Pharmacology of 2 N Propyl Pramipexole in Vitro Studies

Dopamine (B1211576) Receptor Subtype Binding Profiles

Pramipexole's interaction with dopamine receptors has been extensively studied, revealing a distinct binding profile that contributes to its pharmacological effects.

Pramipexole (B1678040) exhibits a high affinity for the D2-like receptor family. ncats.io In vitro binding studies have quantified its affinity (Ki) for various dopamine receptor subtypes. For the human D2L and D2S receptors, the Ki values are reported to be 3.9 nM and 3.3 nM, respectively. abcam.com Its affinity for the D4 receptor is also notable, with a Ki value of 3.9 nM. abcam.com This demonstrates that pramipexole binds with high affinity to all three subtypes of the D2-like receptor family.

The selectivity of pramipexole is a key aspect of its pharmacological character. It shows a clear preference for the D3 receptor subtype over the D2 and D4 subtypes. nih.govnih.govplos.orgnih.gov The binding affinity for the D3 receptor is significantly higher, with a reported Ki of 0.5 nM. abcam.complos.orgnih.govmedchemexpress.com This translates to a 7- to 10-fold greater affinity for the D3 receptor compared to the D2 receptor and a 17-fold greater affinity compared to the D4 receptor. researchgate.net Some studies indicate an even higher selectivity, reporting that the affinity for D3 receptors is 6 to 95 times higher than for D2 receptors, depending on the binding conditions. nih.gov This preferential binding to the D3 receptor subtype is a unique characteristic compared to other dopamine agonists like quinpirole (B1680403) and bromocriptine, which are either non-selective or more D2/D4 receptor selective. nih.gov

Interactive Table: Binding Affinity (Ki) of Pramipexole for Dopamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| D2L | 3.9 abcam.com |

| D2S | 3.3 abcam.com |

| D3 | 0.5 abcam.complos.orgnih.govmedchemexpress.com |

| D4 | 3.9 abcam.com |

The preference of pramipexole for the D3 receptor subtype is a well-documented and significant feature of its pharmacology. nih.govplos.orgnih.govmdpi.com Studies using cloned human D2 and D3 receptors have consistently shown a higher binding affinity for the D3 subtype. plos.orgnih.gov Specifically, the inhibition constant (Ki) for D3 receptors is approximately 0.5 nmol/L, while for D2 receptors it is 3.9 nmol/L. plos.orgnih.gov This results in a selectivity for the D3 receptor that is about 5-fold higher than for the D2 and D4 receptors. nih.gov

This D3-preferring profile is further supported by autoradiography studies in rat brains, where the highest concentrations of [3H]PPX (pramipexole) binding sites were found in the islets of Calleja, a region known to contain D3 but not D2 or D4 mRNA. nih.gov High levels of binding were also observed in other mesolimbic areas rich in D3 receptors, such as the nucleus accumbens and olfactory tubercle. nih.gov The propyl substituent on the amine group of pramipexole is thought to contribute to this enhanced binding affinity for D3 receptors by at least one order of magnitude. acs.org This D3 receptor preference is believed to be a key factor in its potent autoreceptor activity. nih.gov

Dopamine receptors of the D2 subfamily can exist in two states: a high-affinity state and a low-affinity state. plos.orgnih.gov The high-affinity state is considered the functional state, and agonists like pramipexole preferentially bind to this state. plos.orgnih.gov When the binding of pramipexole to the high-affinity, guanine (B1146940) nucleotide-sensitive state of each receptor is analyzed, its selectivity for the D3 receptor over the D2 and D4 receptors is most pronounced. nih.gov

In membranes from cells co-expressing D3 and D2L receptors, the proportion of high-affinity binding sites recognized by pramipexole was higher compared to a mixture of membranes from cells expressing only one of the receptor types. bohrium.com This suggests that the co-expression and potential heterodimerization of D3 and D2L receptors may promote the formation of these high-affinity sites. bohrium.com

Characterization of Agonist Activity

Pramipexole acts as an agonist at dopamine receptors, meaning it activates these receptors to produce a biological response.

Pramipexole is generally considered a full agonist at both D2 and D3 dopamine receptors. nih.gov However, some studies have indicated that it can exhibit partial agonist activity under certain conditions. For instance, one study found that a derivative of pramipexole, where the propyl group was replaced by a propargyl group, showed partial agonist activity at the D2 receptor while maintaining full agonism at the D3 receptor. nih.gov It's important to note that in assays using cells that heterologously express a high concentration of receptors, partial agonism may not be as readily observed as in in-situ brain tissue preparations where receptor concentrations are lower relative to available G proteins. nih.gov

Functional assays are used to measure the ability of a compound to activate a receptor. The [35S]GTPγS binding assay is a common method used to assess the activation of G-protein coupled receptors, such as dopamine receptors. In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured as an indicator of receptor activation.

Studies using the [35S]GTPγS binding assay have confirmed that pramipexole is a potent agonist at dopamine D2S, D2L, D3, and D4 receptors, with EC50 values of 426.58, 338.84, 2.24, and 128.82 nM, respectively. lookchem.comcaymanchem.com These results are consistent with its binding affinities and demonstrate its ability to functionally activate these receptors. Another study using this assay showed that a derivative of pramipexole was a potent and efficacious agonist at both D2 and D3 receptors, with EC50 values of 3.23 nM and 1.41 nM, respectively. nih.gov The potency of pramipexole in activating D3 receptors is consistently shown to be higher than for D2 and D4 receptors, further supporting its D3-preferring agonist profile. nih.gov

Interactive Table: Functional Potency (EC50) of Pramipexole in [35S]GTPγS Binding Assay

| Receptor Subtype | EC50 (nM) |

|---|---|

| D2S | 426.58 lookchem.comcaymanchem.com |

| D2L | 338.84 lookchem.comcaymanchem.com |

| D3 | 2.24 lookchem.comcaymanchem.com |

| D4 | 128.82 lookchem.comcaymanchem.com |

Interactions with Non-Dopaminergic Receptors

Scientific investigation into the specific molecular interactions of 2-N-Propyl Pramipexole, a recognized impurity of the drug Pramipexole, with non-dopaminergic receptors is limited in publicly available literature. This compound, also known as N-Propylpramipexole or Pramipexole EP Impurity B, is structurally similar to its parent compound, Pramipexole. nih.govinventi.inresearcher.lifeontosight.ai While the pharmacological profile of Pramipexole is well-documented, the specific binding affinities of its impurities, including this compound, at various receptor systems are not extensively characterized. nih.gov

To provide a relevant pharmacological context, this section details the known in vitro binding affinities of the parent compound, Pramipexole, for serotonin (B10506) and adrenergic receptor subtypes. It is crucial to note that this data pertains to Pramipexole and not this compound, whose affinity for these receptors may differ.

Affinity for Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D)

In vitro studies using human receptors have demonstrated that Pramipexole possesses a low affinity for several serotonin receptor subtypes. google.comlgcstandards.com Research indicates that its binding affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors is in the range of 500 to 10,000 nM. google.comlgcstandards.com This is considered a low to insignificant affinity, particularly when compared to its high affinity for dopamine D2 and D3 receptors. google.comlgcstandards.comebi.ac.uk The compound shows negligible affinity for 5-HT2 receptors. google.comlgcstandards.com

| Receptor Subtype | Binding Affinity (Ki) for Pramipexole (nM) |

|---|---|

| 5-HT1A | 500 - 10,000 google.comlgcstandards.com |

| 5-HT1B | 500 - 10,000 google.comlgcstandards.com |

| 5-HT1D | 500 - 10,000 google.comlgcstandards.com |

Affinity for Adrenergic Receptor Subtypes (e.g., α2-adrenergic)

Pramipexole has been shown to have a moderate to low affinity for α2-adrenergic receptors. uni-leipzig.de The binding affinity for this receptor subtype is reported to be in the range of 500 to 10,000 nM. google.comlgcstandards.com In contrast, its affinity for α1-adrenergic and β-adrenergic receptors is negligible. google.comlgcstandards.comebi.ac.uk

| Receptor Subtype | Binding Affinity (Ki) for Pramipexole (nM) |

|---|---|

| α2-adrenergic | 500 - 10,000 google.comlgcstandards.com |

Structure Activity Relationship Sar Studies of 2 N Propyl Pramipexole

Elucidation of Pharmacophoric Requirements for D3 Receptor Selectivity

Systematic modification of the pramipexole (B1678040) molecule has allowed researchers to map the pharmacophoric elements essential for potent and selective D3 receptor binding. These studies have highlighted the critical roles of the N-propyl group, as well as various linker and tail group additions.

The N-propyl substituent on the diamine portion of the pramipexole core is a crucial determinant of its high affinity for the D3 receptor. Research has demonstrated that this specific alkyl group significantly enhances binding affinity by at least one order of magnitude compared to analogs without it. researchgate.net This finding underscores the importance of the size and nature of the substituent at this position for optimal interaction with the D3 receptor binding pocket. Pramipexole's affinity for human D3 receptors has been reported with a Ki value of 0.5 nmol/L, showcasing its high potency. nih.govplos.org

| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |

|---|---|---|---|

| Pramipexole | 3.9 | 0.5 | 5.1 |

Data sourced from multiple studies on cloned human dopamine receptors. nih.govplos.org

Building upon the pramipexole scaffold, studies have shown that introducing specific linker and tail groups onto the amine group can substantially improve selectivity for the D3 receptor over the D2 receptor. researchgate.net By extending from the core structure, these modifications can engage with secondary binding pockets or regions of the receptor that differ between the D2 and D3 subtypes, thereby exploiting subtle structural differences to achieve greater selectivity. For example, the development of analogs like CJ-1368 and CJ-1639, which incorporate extended moieties, resulted in compounds with subnanomolar affinity for the D3 receptor and significantly enhanced selectivity over D2. umich.edunih.gov

The addition of hydrophobic groups, such as a chlorine atom to a phenyl ring in related pharmacophores, has been shown to enhance the binding affinity of ligands for the D3 receptor. researchgate.net In the context of pramipexole analogs, modifications have focused on the naphthalene (B1677914) group, a key site for metabolism. nih.gov By strategically altering these hydrophobic regions, researchers have developed a series of new derivatives that not only exhibit improved metabolic stability but also maintain or even gain D3 receptor affinity and selectivity. One such derivative, compound 23, binds to the D3 receptor with a Ki value of 0.53 nM and demonstrates a remarkable selectivity of over 20,000-fold when compared to the D2 receptor. nih.gov

| Compound | D3 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| Pramipexole (1) | ~1.3 | ~35 | ~27 |

| Compound 23 | 0.53 | >10,000 | >18,867 |

Data from binding assays using rat brain preparations. nih.gov

Design and Evaluation of Novel Pramipexole Analogs

Leveraging the insights gained from SAR studies, medicinal chemists have pursued various strategies to design novel pramipexole analogs with optimized properties for research and potential therapeutic use.

A primary goal in analog design is to maximize D3 receptor selectivity while ensuring adequate physicochemical properties, such as aqueous solubility, for practical applications. nih.gov While initial modifications successfully yielded compounds with high D3 affinity and selectivity, some of these suffered from poor metabolic stability. umich.edunih.gov Subsequent strategies involved modifying metabolically vulnerable positions, such as the naphthalene group in certain analogs, to improve stability in human liver microsomes while preserving the desired receptor binding profile. nih.gov This iterative process of design, synthesis, and evaluation is crucial for developing drug candidates with a balanced profile of potency, selectivity, and drug-like properties.

More advanced strategies involve the creation of hybrid or "bitopic" ligands. mdpi.com This approach connects the primary pharmacophore of a D3-preferential agonist, like a pramipexole derivative, to a secondary pharmacophore via a chemical linker. mdpi.com The rationale is that the primary part of the molecule secures affinity for the main binding site, while the secondary part can interact with less conserved regions of the receptor, known as secondary binding pockets. This strategy has proven effective in enhancing subtype selectivity. The nature of the linker and the secondary pharmacophore are critical variables that can be tuned to achieve unique pharmacological profiles, including biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. mdpi.com

Effects of Indole (B1671886) Derivative Substitutions on Piperazine (B1678402) Ring on D3 Selectivity and Affinity

The introduction of various indole derivatives onto the piperazine ring of 2-N-Propyl Pramipexole analogs has been a key strategy to modulate D3 receptor selectivity. Research has demonstrated that the nature of the linker between the piperazine and indole moieties, as well as the substitution pattern on the indole ring itself, significantly influences binding affinity and selectivity over the D2 receptor. nih.gov

A critical factor in determining D3 selectivity appears to be the basicity of the piperazine nitrogen atom that connects to the indole ring. nih.gov For instance, when a methylene (B1212753) unit links the piperazine and indole, the resulting high basicity of the nitrogen atom leads to lower D3 selectivity. nih.gov Conversely, the incorporation of a planar sp² hybridized carbonyl group as the linker decreases the basicity of the nitrogen, which has been associated with a substantial increase in D3 receptor selectivity. nih.gov This suggests that the electronic properties of the linker play a pivotal role in differentiating between D2 and D3 receptor binding.

Furthermore, the length of the tether connecting the agonist head group to the aryl-piperazine fragment has been shown to affect both affinity and selectivity. nih.gov An increase in the linker length from n=2 to n=4 in a series of analogs resulted in enhanced D3 affinity and selectivity. nih.gov This indicates that an optimal linker length is necessary to correctly position the indole moiety within the D3 receptor binding pocket.

Studies have also shown that N-substitution on the piperazine ring can accommodate a variety of substituted indole rings, and a direct connection is not always necessary to maintain high affinity and selectivity for the D3 receptor. nih.gov Many potent compounds feature an amide or a methylene linker connecting the piperazine to the heterocyclic indole moiety. nih.gov

| Compound | Linker to Indole Moiety | D2/D3 Selectivity Ratio | Reference |

| 49 | Methylene | 16.4 | nih.gov |

| (-)-40 | Carbonyl (Amide) | 583 | nih.gov |

| (-)-45 | Carbonyl (Amide) | 828 | nih.gov |

| (-)-46 | Carbonyl (Amide) | 736 | nih.gov |

This table illustrates the effect of the linker connecting the piperazine ring to the indole moiety on D3 receptor selectivity.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for understanding the SAR of this compound and its analogs at a molecular level. By modeling the D3 receptor and simulating ligand-receptor interactions, researchers can gain insights that guide the design of more selective and potent compounds.

Insights from D3 Receptor Crystal Structure Modeling

The determination of the high-resolution crystal structure of the human D3 receptor has been a landmark achievement, providing a detailed template for structure-based drug design. nih.govnih.gov Prior to this, homology models based on the structures of other G-protein coupled receptors (GPCRs), such as bacteriorhodopsin, bovine rhodopsin, and the β2-adrenergic receptor, were instrumental in early computational studies. nih.govunict.it

The crystal structure of the D3 receptor, particularly in complex with antagonists, has offered a more accurate framework for understanding the binding site. nih.gov This has allowed for more precise modeling of how agonists like this compound and its derivatives interact with the receptor. These models have been refined using molecular dynamics (MD) simulations to better represent the dynamic nature of the receptor in a membrane environment. unict.it

Structural comparisons between the D3 receptor crystal structure and homology models of the D2 receptor have highlighted key differences in their binding pockets. These differences can be exploited to design ligands with greater D3 selectivity. acs.org For example, modeling studies suggest the existence of a putative orthosteric binding site near transmembrane helices 5 and 6 and part of extracellular loop II that may contribute to D3 selectivity. acs.org

In Silico Prediction and Validation of Ligand-Receptor Interactions

In silico docking studies have been widely used to predict the binding modes of this compound analogs within the D3 receptor. These computational experiments allow researchers to visualize and analyze the potential interactions between a ligand and the amino acid residues of the receptor's binding pocket. unict.it

These docking simulations have been instrumental in explaining the observed SAR. For example, they can rationalize why certain substitutions on the indole ring or modifications to the linker length lead to increased affinity or selectivity. The predicted binding poses can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes that govern the ligand's activity. unict.it

The predictions from these in silico models are often validated through experimental methods such as site-directed mutagenesis. By mutating specific amino acid residues in the binding pocket that are predicted to be important for ligand interaction and then observing the effect on ligand binding, researchers can confirm the accuracy of their computational models. unict.it This iterative process of in silico prediction and experimental validation is a powerful strategy for the rational design of novel D3 receptor ligands with improved properties. The correlation between computed binding energies from docking calculations and experimental binding affinities (Ki values) further validates the predictive power of these computational approaches. unict.it

Preclinical Neurobiological Mechanisms and Cellular Effects of 2 N Propyl Pramipexole

Modulation of Dopaminergic Systems in Preclinical Animal Models

2-N-Propyl Pramipexole's primary pharmacological action is centered on its interaction with dopamine (B1211576) receptors, leading to significant alterations in dopaminergic signaling within the brain.

In intact dopaminergic systems, 2-N-Propyl Pramipexole (B1678040), like its parent compound pramipexole, primarily acts on presynaptic dopamine autoreceptors, specifically the D2 and D3 subtypes. researchgate.net This stimulation of presynaptic autoreceptors initiates a negative feedback loop that suppresses the synthesis and synaptic release of dopamine. researchgate.netresearchgate.netnih.gov This mechanism has been demonstrated in vivo through microdialysis studies, which showed that pramipexole causes a long-lasting decrease in the extracellular concentrations of dopamine and its metabolites. researchgate.net The agonistic activity at these autoreceptors is a key feature of its pharmacological profile, leading to a reduction in dopamine turnover. nih.govfda.gov This effect is dose-dependent, with lower concentrations favoring the presynaptic action that inhibits dopaminergic neurotransmission. researchgate.net

Activation of postsynaptic dopamine receptors by this compound generally occurs at higher dose levels and with a longer latency compared to the stimulation of presynaptic autoreceptors. researchgate.net However, in scenarios where dopamine release is compromised, such as in neurodegenerative conditions, postsynaptic D2 and D3 receptors are more readily stimulated by pramipexole. researchgate.net This state-dependent activity is crucial for its therapeutic potential. The stimulation of postsynaptic D2 and D3 receptors is believed to readjust the balance between the direct and indirect striatopallidal pathways, which are critical for modulating motor activity. researchgate.net Studies in rodent models with dopamine depletion have shown that pramipexole potently induces contralateral circling behavior, indicative of postsynaptic receptor stimulation. nih.gov

This compound exhibits a differential effect on the two major dopamine pathways: the nigrostriatal and the mesolimbic circuits. This is largely attributed to its high affinity for the D3 receptor subtype, which is more concentrated in mesolimbic areas like the nucleus accumbens and olfactory tubercle compared to the nigrostriatal pathway. nih.govnih.govplos.org While it also acts on D2 receptors present in both pathways, its D3 preference suggests a more pronounced impact on the mesolimbic system, which is involved in mood and behavior. nih.govnih.govplos.org

Electrophysiological studies have shown that pramipexole decreases the firing rate of neurons in both the substantia nigra pars compacta (part of the nigrostriatal pathway) and the ventral tegmental area (the origin of the mesolimbic pathway). fda.gov However, the higher density of D3 receptors in the mesolimbic pathway suggests a potent modulation of this circuitry. nih.govplos.org Research indicates that the mesolimbic pathway may be more resilient to certain neurotoxins compared to the nigrostriatal pathway, a factor that could be relevant to the neuroprotective effects of dopamine agonists. nih.gov The suppression of dopamine release in mesolimbic regions through presynaptic D2 autoreceptor stimulation by pramipexole has been proposed as a mechanism for potential therapeutic effects in conditions associated with dopaminergic dysfunction. researchgate.net

Neuroprotective and Anti-inflammatory Mechanisms

Beyond its direct effects on dopamine receptors, this compound demonstrates significant neuroprotective and anti-inflammatory properties that are not solely dependent on dopaminergic agonism.

A growing body of evidence indicates that pramipexole exerts neuroprotective effects by preserving mitochondrial integrity and combating oxidative stress. nih.govbiologists.comnih.gov Studies have shown that both the S(-) and R(+) enantiomers of pramipexole, the latter of which has minimal dopamine agonist activity, are effective in preventing cell death induced by oxidative stressors. nih.gov This suggests that the neuroprotective qualities are at least partially independent of dopamine receptor stimulation. nih.govresearchgate.net

Pramipexole has been shown to inhibit the production of mitochondrial reactive oxygen species (ROS), restore mitochondrial membrane potential, and increase ATP levels in models of neuronal injury. nih.govbiologists.comdntb.gov.ua It can also reduce lipid peroxidation and increase the levels of endogenous antioxidants like glutathione. nih.govresearchgate.net Furthermore, pramipexole has been found to inhibit the mitochondrial permeability transition pore and the release of cytochrome c from mitochondria, key events in the apoptotic cascade. nih.govdntb.gov.ua These actions are linked to the upregulation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. nih.govbiologists.com

Table 1: Effects of Pramipexole on Mitochondrial Function and Oxidative Stress Markers

| Parameter | Effect of Pramipexole Treatment | Reference |

|---|---|---|

| Mitochondrial ROS Production | Inhibited | nih.govbiologists.comdntb.gov.ua |

| Mitochondrial Membrane Potential | Restored/Elevated | nih.govbiologists.comdntb.gov.ua |

| ATP Levels | Increased | nih.govbiologists.com |

| Lipid Peroxidation | Decreased | nih.govresearchgate.net |

| Glutathione (GSH) Levels | Increased | nih.govresearchgate.net |

| Nrf2 Translocation to Nucleus | Accelerated | nih.govbiologists.com |

| Heme Oxygenase-1 (HO-1) Expression | Upregulated | nih.govbiologists.com |

| Bax/Bcl2 Ratio | Reduced | nih.govbiologists.comresearchgate.net |

| Cytochrome c Release to Cytosol | Inhibited | nih.govbiologists.comdntb.gov.uaresearchgate.net |

This compound also possesses anti-inflammatory properties, primarily through the modulation of glial cells (microglia and astrocytes). In response to neuronal injury or inflammatory stimuli, glial cells become activated and release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to neuroinflammation and neuronal damage. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Dopamine agonists, including pramipexole, have been shown to suppress this inflammatory response. ahajournals.orgnih.gov Studies indicate that pramipexole can inhibit the activation of microglia and astrocytes. nih.govnih.gov This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines. For example, pramipexole has been found to significantly reduce the accumulation of IL-1β in the brain following an inflammatory challenge. nih.govnih.gov

The underlying mechanism for this anti-inflammatory effect often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govahajournals.org NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govfrontiersin.org By preventing the activation and nuclear translocation of NF-κB, dopamine D2 receptor agonists can effectively dampen the inflammatory cascade in the central nervous system. ahajournals.orgnih.gov

Table 2: Anti-inflammatory Effects of Dopamine Agonists

| Inflammatory Mediator | Effect of Dopamine Agonist Treatment | Reference |

|---|---|---|

| Glial Cell Activation | Inhibited | nih.govahajournals.orgnih.gov |

| IL-1β Release | Reduced | nih.govahajournals.orgnih.govmdpi.com |

| TNF-α Release | Reduced | nih.govmdpi.comnih.gov |

| NF-κB Activation/Nuclear Translocation | Inhibited/Decreased | nih.govahajournals.org |

| NLRP3 Inflammasome Activation | Inhibited | nih.govmdpi.com |

Protection Against Chemically Induced Neurotoxicity (e.g., Methamphetamine, MPTP)

This compound, more commonly known as Pramipexole, has demonstrated significant neuroprotective capabilities in preclinical models against neurotoxins such as methamphetamine and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov These substances are known to cause damage to dopaminergic neurons, mimicking some of the pathological features of Parkinson's disease.

In studies involving mice, Pramipexole has been shown to protect dopaminergic neurons from the toxic effects of MPTP. researchgate.netresearchgate.net Research indicates that Pramipexole can lessen the depletion of dopamine caused by MPTP. researchgate.net This protective effect is observed in both young and aged mice, although the efficacy may be somewhat reduced in older animals. nih.gov The neuroprotection afforded by Pramipexole against MPTP-induced toxicity appears to involve mechanisms that are both dependent on and independent of the dopamine D3 receptor. researchgate.net

Similarly, Pramipexole has been found to be effective in mitigating the neurotoxic effects of methamphetamine. nih.gov In animal models, it has been observed to attenuate the degeneration of nigrostriatal neurons induced by methamphetamine. nih.gov The proposed mechanism for this protection involves the reduction of dopamine turnover, which in turn decreases the oxidative stress and production of harmful hydroxyl radicals that lead to neuronal damage. nih.gov Furthermore, Pramipexole itself possesses antioxidant properties that may contribute to its neuroprotective capacity. nih.govnih.gov

Table 1: Effects of Pramipexole on Chemically Induced Neurotoxicity in Animal Models

| Neurotoxin | Animal Model | Key Findings |

|---|---|---|

| MPTP | Mice | Attenuated MPTP-induced striatal dopamine loss and the loss of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta. nih.gov |

| MPTP | Mice | Inhibited MPTP-induced dopamine depletion through both dopamine D3 receptor-dependent and independent mechanisms. researchgate.net |

| Methamphetamine | Gerbils | Attenuated the degeneration of nigrostriatal neurons by reducing dopamine turnover and associated oxidative stress. nih.gov |

Modulation of Levodopa-Induced Toxicity in Cellular Models

Levodopa (L-DOPA) remains a cornerstone therapy for Parkinson's disease, however, its long-term use can be associated with toxicity to dopaminergic neurons, partly due to oxidative stress from dopamine metabolism. frontiersin.org Preclinical research in cellular models has explored the potential of Pramipexole to counteract this toxicity.

In mesencephalic cultures, which contain dopamine neurons, Pramipexole has been shown to attenuate the cell loss induced by levodopa. nih.govmusechem.com This protective effect was found to be dose-dependent. nih.gov The mechanism underlying this cytoprotective action is thought to be multifactorial, potentially involving Pramipexole's affinity for dopamine receptors, its antioxidant properties, and its ability to enhance trophic activity in the cultured mesencephalic cells. nih.gov These findings from in vitro studies suggest that Pramipexole may help to mitigate some of the cellular-level toxic effects associated with levodopa. researchgate.netnih.gov

Cellular and Morphological Adaptations Induced by this compound

Impact on Neuronal Soma Size and Dendritic Arborization in Vitro

Beyond its immediate neuroprotective effects, Pramipexole has been shown to induce structural changes in neurons in vitro, specifically affecting the size of the neuronal cell body (soma) and the complexity of its dendritic branches (arborization). These structural adaptations are indicative of neuroplasticity.

Studies utilizing human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons have demonstrated that Pramipexole can produce dose-dependent increases in both soma size and dendritic arborization. nih.govresearchgate.net These effects were observed after a 72-hour treatment period. invivochem.commedchemexpress.com The observed increases in structural complexity are significant as they suggest a potential for Pramipexole to promote neuronal growth and connectivity. The mechanisms underlying these changes are thought to involve the brain-derived neurotrophic factor (BDNF) and mTOR signaling pathways. nih.gov

Table 2: In Vitro Effects of Pramipexole on Neuronal Morphology

| Cell Type | Duration of Treatment | Observed Effects |

|---|---|---|

| Human iPSC-derived dopaminergic neurons | 3 days | Dose-dependent increases in dendritic arborization and soma size. nih.govresearchgate.net |

| Human iPSC-derived dopaminergic neurons | 72 hours | Dose-dependent increases in soma size and dendritic arborization. invivochem.commedchemexpress.com |

Behavioral Neuropharmacology in Animal Models of Neurological States

Investigation of D3 Receptor Function in Rodent Models of Neuropsychiatric Disorders

Pramipexole's high affinity for the dopamine D3 receptor has made it a valuable tool in preclinical research to understand the role of this receptor in various neuropsychiatric conditions. wikipedia.orgwikidoc.org Rodent models are frequently used to investigate how D3 receptor modulation by compounds like Pramipexole affects behaviors relevant to human disorders.

For instance, D3 agonists have been shown to influence sensorimotor gating, a process that is often deficient in disorders like schizophrenia. wikidoc.orgnih.gov In rats, Pramipexole has been used to disrupt prepulse inhibition of startle, a measure of sensorimotor gating, with evidence suggesting this effect is mediated through mesolimbic D3 receptors. nih.gov Furthermore, studies in mouse models of Parkinson's disease have indicated that the antidepressant-like effects of Pramipexole are mediated by the D3 receptor, but not the D2 receptor. nih.govresearchgate.net These preclinical findings highlight the importance of the D3 receptor as a therapeutic target for neuropsychiatric symptoms. wikidoc.org

Effects on Reward-Seeking Behaviors and Decision-Making in Preclinical Settings

The influence of Pramipexole on reward-related behaviors and decision-making processes has been a significant area of preclinical investigation, driven in part by clinical observations of impulse control disorders in some patients. nih.gov Animal models have been instrumental in dissecting the neurobiological underpinnings of these effects.

In rodent studies, Pramipexole has been shown to modulate reward-seeking behaviors. For example, it can enhance the reinforcing effectiveness of stimuli previously associated with cocaine. nih.gov In models of Parkinson's disease, the rewarding properties of D2/D3 receptor agonists like Pramipexole have been observed and may even be increased following the degeneration of the nigrostriatal system. researchgate.net

Regarding decision-making, research in rats has shown that Pramipexole can increase the choice of highly disadvantageous options in certain tasks, suggesting an impact on risk assessment and probabilistic decision-making. nih.gov This effect appears to be related to its influence on how the brain processes probabilistic losses. nih.gov Other studies have demonstrated that Pramipexole can impair learning to make advantageous choices in tasks that require weighing risk and reward. researchgate.net These preclinical findings provide insights into the potential for D2/D3 agonists to alter complex cognitive functions related to reward and decision-making.

Neurobiological Underpinnings of Impaired Decision-Making (e.g., External Globus Pallidus Hyperactivation)

Preclinical research has identified specific neurobiological mechanisms through which this compound (pramipexole) can induce impairments in decision-making. Studies utilizing animal models of Parkinson's disease (PD) have been instrumental in elucidating these pathways. mdpi.comnih.gov In a mouse model of PD created by injecting the neurotoxin 6-hydroxydopamine, treatment with pramipexole was found to increase disadvantageous choices in a touchscreen-based Iowa Gambling Task (IGT). mdpi.comnih.gov This task assesses decision-making by presenting options with varying levels of risk and reward, and the pramipexole-treated mice demonstrated a preference for high-risk, high-reward choices that were ultimately detrimental. mdpi.comnih.govresearchgate.net

The core neurobiological finding linked to this behavior is the hyperactivation of the external globus pallidus (GPe), a key nucleus in the basal ganglia. mdpi.comneurosciencenews.comparkinsonsnewstoday.com Analysis of the brains of these mice revealed a significant increase in the number of c-Fos-positive cells within the GPe, a marker of heightened neuronal activity. mdpi.comnih.gov This suggests a dysregulation of the indirect pathway within the complex corticothalamic-basal ganglia circuitry, which is crucial for modulating behavior and decision-making. mdpi.comnih.gov

The involvement of the dopamine D3 receptor (D3R), for which pramipexole has a high affinity, is critical to this mechanism. mdpi.comnih.gov The disadvantageous decision-making induced by pramipexole was successfully blocked by the administration of PG-01037, a selective D3R antagonist. mdpi.comnih.govresearchgate.net Furthermore, to confirm a causal link, researchers employed chemogenetics to specifically inhibit the hyperactive GPe neurons. mdpi.comneurosciencenews.com This intervention successfully rescued the pramipexole-induced impairments in decision-making, restoring normal c-Fos activation and reducing the preference for risky choices. mdpi.comnih.gov These findings strongly indicate that pramipexole-induced hyperactivation of GPe neurons is a key mechanism underlying impaired decision-making in this preclinical model. mdpi.comnih.govneurosciencenews.com

Another line of research in rats using a probability-discounting task also showed that pramipexole enhanced disadvantageous decision-making. nih.gov Interestingly, this study suggested the effects might be dissociated from dynamic changes in dopamine release in the nucleus accumbens, as co-treatment with the monoamine-depleting agent reserpine (B192253) exacerbated the poor decision-making caused by pramipexole. nih.gov

Table 1: Effect of Pramipexole (PPX) on Decision-Making in the Iowa Gambling Task (IGT) in a Mouse Model of Parkinson's Disease This table summarizes the typical outcomes observed in studies where mice are tested on their preference for advantageous versus disadvantageous choices.

| Treatment Group | Behavioral Outcome | Key Neurobiological Finding | Effect of Intervention |

|---|---|---|---|

| Control (Healthy Mice) | Balanced choices, learns to prefer advantageous options. | Normal neuronal activity in the External Globus Pallidus (GPe). | N/A |

| PD Model + Placebo | Decision-making comparable to control group. | Baseline GPe activity for the model. | N/A |

| PD Model + Pramipexole (PPX) | Increased preference for high-risk, disadvantageous options. mdpi.comparkinsonsnewstoday.com | Hyperactivation of the GPe (increased c-Fos). mdpi.comneurosciencenews.comnews-medical.net | Effect blocked by D3R antagonist (PG-01037); Rescued by chemogenetic inhibition of the GPe. mdpi.comnih.gov |

Influence on Drug-Seeking Relapse in Preclinical Addiction Models

Preclinical studies indicate that this compound (pramipexole) can significantly influence behaviors related to drug-seeking and relapse, primarily by enhancing the reinforcing properties of drug-associated cues. researchgate.netnih.gov In rodent models, dopamine D2/D3 receptor agonists like pramipexole have been shown to enhance relapse to drug-seeking. researchgate.net

A key study investigated pramipexole's effects in rats trained to self-administer cocaine, where cocaine delivery was paired with a conditioned stimulus (CS), such as a light or tone. nih.gov When pramipexole was substituted for cocaine, it maintained high rates of responding, but only when the responses were followed by the presentation of the cocaine-paired CS. nih.gov In the absence of the CS, pramipexole did not maintain responding. nih.gov

Furthermore, when administered by the experimenter (not self-administered), pramipexole dose-dependently increased the effort rats would exert to receive the CS alone, in the absence of any cocaine. nih.gov This was demonstrated in both fixed ratio (FR) and progressive ratio (PR) schedules of reinforcement. nih.gov Under a PR schedule, where the number of responses required for each reward increases progressively, pramipexole significantly increased the "breakpoint," or the point at which the animal ceases to respond. nih.gov This indicates that pramipexole enhances the motivational value and reinforcing effectiveness of stimuli that have been previously associated with a primary reward like cocaine. nih.gov

The study further dissected the receptor contributions, finding that a D2-preferring antagonist (L-741,626) and a D3-preferring antagonist (PG01037) had different effects on this behavior, suggesting a complex interaction of both receptor subtypes in mediating pramipexole's influence on cue-induced drug-seeking. nih.gov These findings highlight a mechanism by which the compound could contribute to relapse, by increasing the salience and motivational pull of environmental cues linked to past drug use. researchgate.netnih.gov

Table 2: Effect of Pramipexole on Progressive Ratio (PR) Responding for a Cocaine-Conditioned Stimulus (CS) This table illustrates the dose-dependent effect of experimenter-administered pramipexole on the motivation to seek a drug-associated cue.

| Pramipexole Pretreatment | Mean Breakpoint (Final Ratio Completed) | Interpretation |

|---|---|---|

| Saline (Control) | Low | Baseline low motivation for the CS in the absence of the drug. |

| Low Dose | Moderate Increase | Increased motivation to respond for the CS. |

| High Dose | Significant Increase | Strongly enhances the reinforcing effectiveness of the CS, leading to high motivation and persistence in seeking. nih.gov |

Responses in Animal Models of Inflammatory and Neuropathic Pain

This compound (pramipexole) has demonstrated significant efficacy in preclinical animal models of both inflammatory and neuropathic pain, acting through mechanisms that may involve anti-inflammatory effects. nih.govwikipedia.orgresearchgate.net

In models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve in mice, intravenously administered pramipexole produced a profound decrease in allodynia—a state of pain resulting from a stimulus that does not normally provoke pain. nih.govresearchgate.net This analgesic effect was observed within an hour of administration. nih.govresearchgate.net The efficacy in neuropathic pain models is significant, as this type of pain is often difficult to treat. nih.gov

Pramipexole has also shown considerable anti-inflammatory activity in several well-characterized animal models of inflammation. nih.gov In rats with carrageenan-induced or formalin-induced paw edema, pramipexole significantly inhibited the inflammatory swelling. nih.gov Similarly, it markedly decreased ear edema induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. nih.gov Pathological examination of the inflamed tissues from these studies revealed that pramipexole treatment led to reduced tissue injury, less subcutaneous edema, and decreased infiltration of neutrophils, which are key immune cells involved in the inflammatory response. nih.gov

The mechanism underlying these pain-suppressive and anti-inflammatory actions appears to be linked to the modulation of cytokine production. nih.govwikipedia.org Pramipexole has been shown to inhibit the release of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and to suppress the activity of NF-κB, a key transcription factor in the inflammatory process. wikipedia.org In vitro experiments using stimulated human monocyte cell cultures confirmed that pramipexole can significantly blunt the production of IL-1β protein. nih.govresearchgate.net These findings support the concept that pramipexole mitigates pain, at least in part, by exerting anti-inflammatory effects. nih.govwikipedia.org

Table 3: Effect of Pramipexole on Carrageenan-Induced Paw Edema in Rats This table shows representative data on the anti-inflammatory effect of pramipexole over time.

| Treatment Group | Paw Volume Increase (mL) 1 hr Post-Carrageenan | Paw Volume Increase (mL) 3 hrs Post-Carrageenan | Overall Effect |

|---|---|---|---|

| Control (Carrageenan + Saline) | ~0.45 mL | ~0.75 mL | Significant inflammation and swelling. |

| Pramipexole-Treated | ~0.20 mL | ~0.30 mL | Significant inhibition of paw inflammation and edema compared to control. nih.gov |

Analytical Chemistry Methodologies for Research and Characterization of 2 N Propyl Pramipexole

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone for the analysis of 2-N-Propyl Pramipexole (B1678040), providing the necessary resolution to separate it from Pramipexole and other related substances.

HPLC is a widely adopted technique for the analysis of Pramipexole and its impurities due to its high resolution, sensitivity, and reproducibility. ijpsonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purity assessment and quantification of Pramipexole and, by extension, 2-N-Propyl Pramipexole. These methods are developed and validated according to ICH guidelines to ensure they are fit for purpose. asianpubs.orgresearchgate.net

The development of a robust RP-HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For Pramipexole and its impurities, C18 and C8 columns are frequently utilized. ijrpc.commedicalresearchjournal.org A stability-indicating ion-pair HPLC method was developed to evaluate impurities in low-dose extended-release tablets, which successfully separated this compound from the main drug peak and other degradants. asianpubs.orgresearchgate.net